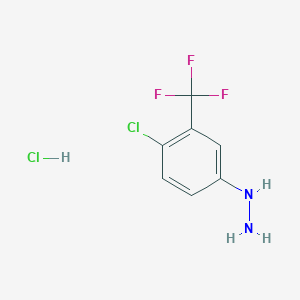

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Description

BenchChem offers high-quality 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUXYYKTFMZWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381880 | |

| Record name | [4-chloro-3-(trifluoromethyl)phenyl]hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40566-70-9 | |

| Record name | [4-chloro-3-(trifluoromethyl)phenyl]hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

CAS Number: 40566-70-9

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a key chemical intermediate in the pharmaceutical and chemical research sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a stable crystalline solid.[1] It presents as a pale yellow or white to cream-colored powder.[1][2] The hydrochloride salt form enhances its stability and solubility compared to the free base.[1] The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity when incorporated into larger molecules.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 40566-70-9 | [3] |

| Molecular Formula | C₇H₇Cl₂F₃N₂ | [4][5] |

| Molecular Weight | 247.05 g/mol | [3][4][5] |

| Appearance | Pale yellow solid | [2][6] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][6] |

| Solubility | Information not available | |

| Melting Point | Information not available |

Spectroscopic Data

Table 2: General Spectroscopic Data for Phenylhydrazine Derivatives

| Technique | Expected Characteristics | Reference(s) |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. N-H protons appear as broad singlets. | [7] |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The trifluoromethyl group will show a characteristic quartet with a large coupling constant. | [7] |

| ¹⁹F NMR | A singlet for the CF₃ group, with a chemical shift influenced by the aromatic ring's substituents. For trifluoromethyl groups on a benzene ring, shifts are often observed around -63 ppm relative to CFCl₃. | [7][8][9] |

| IR Spectroscopy | N-H stretching vibrations in the region of 3150-3319 cm⁻¹. Aromatic C-H and C=C stretching bands. C-F stretching bands. | [1] |

| Mass Spectrometry | The molecular ion peak and fragmentation patterns corresponding to the loss of HCl, NH₂, and other fragments. | [1] |

Synthesis

The primary synthetic route to 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride involves a two-step process starting from 4-chloro-3-(trifluoromethyl)aniline: diazotization followed by reduction.

Synthesis Workflow

The general workflow for the synthesis is outlined below.

Reaction Mechanism: Diazotization and Reduction

The synthesis begins with the diazotization of the primary aromatic amine, 4-chloro-3-(trifluoromethyl)aniline. In the presence of a strong acid and sodium nitrite, a diazonium salt is formed. This intermediate is then reduced to the corresponding hydrazine derivative.

Experimental Protocols

Synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

This protocol is a general procedure based on the diazotization and reduction of substituted anilines.[10]

Materials:

-

4-chloro-3-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30-60 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).

-

Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.

-

The precipitated product, 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, is collected by filtration.

-

Wash the solid with cold water or a suitable solvent and dry under vacuum.

HPLC Analysis for Purity Determination

A High-Performance Liquid Chromatography (HPLC) method can be employed to determine the purity of the synthesized compound.[11][12]

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a specific wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Prepare a standard solution of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

-

Prepare a sample solution of the synthesized product at a similar concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention times and peak areas to determine the purity of the sample.

Applications in Research and Drug Development

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.

Key Intermediate in the Synthesis of Sorafenib

The most prominent application of this compound is as a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Other Potential Applications

The unique structural features of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, including the trifluoromethyl group and the reactive hydrazine moiety, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. Phenylhydrazine derivatives have been investigated for various pharmacological activities, including:

-

Anticancer agents: The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates.[1]

-

Antimicrobial and antifungal agents: Hydrazide and hydrazone derivatives have shown promising activity against various pathogens.[2][10][13]

-

Agrochemicals: It can be used in the formulation of herbicides and fungicides.[14]

-

Materials Science: This compound can be utilized in the synthesis of advanced polymers and coatings.[14]

Safety and Handling

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride should be handled with care in a well-ventilated area or a chemical fume hood.[13] It is classified as an irritant and may cause skin and eye irritation.[13]

Table 3: Hazard and Precautionary Statements

| Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fumes. | [13] |

| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. | [13] |

| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. | [13] |

| P280: Wear protective gloves/ eye protection/ face protection. | [13] |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development, most notably as a precursor to the anticancer drug Sorafenib. Its synthesis is well-established, and its unique chemical properties make it an attractive starting material for the discovery of new bioactive compounds. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

- 1. Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon - ProQuest [proquest.com]

- 2. benchchem.com [benchchem.com]

- 3. (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride - [sigmaaldrich.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. echemi.com [echemi.com]

- 6. 4-CHLORO-3-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | 40566-70-9 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

Technical Guide: Physical Properties of 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a chlorinated and trifluoromethylated phenyl ring, suggest its potential as a key intermediate or a pharmacologically active compound. This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, outlines detailed experimental protocols for their determination, and explores a relevant signaling pathway where analogous structures have shown activity.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. The table below summarizes the key physical properties of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Cl₂F₃N₂ | [1][2] |

| Molecular Weight | 247.05 g/mol | [1][2] |

| Appearance | Solid, Pale yellow powder | [3] |

| Melting Point | Data not available for the specific compound. Similar compounds such as 4-Chlorophenylhydrazine hydrochloride have a melting point of 216 °C (dec.). | [4] |

| Solubility | Soluble in hot water and methanol. | [4] |

| Storage | Store at 2-8°C under an inert atmosphere. | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization. The following sections detail standardized experimental methodologies for key physical properties.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of purity. The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an electronic sensor.[5][7]

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.[5]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the substance.[5][7]

Solubility Determination

Solubility data is crucial for designing experiments, developing formulations, and understanding the bioavailability of a compound. A common method for determining the solubility of a solid in a liquid is the shake-flask method.[8][9]

Methodology:

-

Equilibrium Saturation: An excess amount of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[9]

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[10]

-

Data Reporting: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100 g).

Potential Biological Relevance: c-KIT Signaling Pathway

While direct studies on the biological activity of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride are not widely published, a structurally related compound, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, has been identified as a potent inhibitor of the c-KIT kinase.[11][12] c-KIT is a receptor tyrosine kinase that plays a crucial role in cell signaling, and its aberrant activation is a key driver in various cancers, most notably gastrointestinal stromal tumors (GIST).[12][13][14][15] Understanding the c-KIT signaling pathway provides a logical framework for investigating the potential therapeutic applications of compounds with this chemical scaffold.

c-KIT Signaling Pathway Visualization

The following diagram illustrates the simplified c-KIT signaling cascade, which is a critical pathway in cellular growth and proliferation.

Caption: Simplified c-KIT signaling pathway and potential point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the inhibitory potential of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride or its derivatives on c-KIT kinase activity, a standard in vitro kinase assay can be employed.

Caption: General workflow for an in vitro c-KIT kinase inhibition assay.

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride | 40566-70-9 [sigmaaldrich.cn]

- 4. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 5. youtube.com [youtube.com]

- 6. southalabama.edu [southalabama.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) | MDPI [mdpi.com]

- 12. Gastrointestinal stromal tumors (GIST): C-kit mutations, CD117 expression, differential diagnosis and targeted cancer therapy with Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. C-kit gene mutation in human gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts specific physicochemical properties that make it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Molecular Structure and Properties

The molecular structure of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 3-position, and a hydrazine hydrochloride group at the 1-position.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| CAS Number | 40566-70-9 | [1][2] |

| Molecular Formula | C₇H₇Cl₂F₃N₂ | [1][2] |

| Molecular Weight | 247.05 g/mol | [1][2] |

| Appearance | Solid | |

| Storage | 2-8°C, under inert gas |

Synthesis

The synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride typically proceeds through a two-step process starting from 4-chloro-3-(trifluoromethyl)aniline. This process involves a diazotization reaction followed by a reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Step 1: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline in a suitable acidic solution, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the low temperature and stirring vigorously.

-

The completion of the diazotization reaction yields an aqueous solution of 4-chloro-3-(trifluoromethyl)benzenediazonium chloride. This intermediate is typically used immediately in the next step without isolation due to its instability.[3][4][5][6][7]

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in an appropriate solvent.[3][8][9]

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is typically stirred for several hours, allowing the reduction to proceed to completion.

-

The resulting 4-Chloro-3-(trifluoromethyl)phenylhydrazine is then isolated as its hydrochloride salt by precipitation, filtration, and drying.[8]

Logical Relationship of the Synthesis Process:

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazine group. The aromatic region would likely display complex splitting patterns due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for each of the carbon atoms in the molecule, including the trifluoromethyl carbon, the aromatic carbons, and the carbon attached to the hydrazine moiety.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C-C stretching within the ring, and strong absorptions associated with the C-F bonds of the trifluoromethyl group and the C-Cl bond.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride serves as a crucial building block in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule.[10]

Key Intermediate in the Synthesis of Sorafenib

A primary application of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[11] In the synthesis of Sorafenib, the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline, is a key precursor which is then converted to an isocyanate that reacts with the appropriate amine to form the urea linkage present in the final drug. The hydrazine can be a precursor to the aniline or used in alternative synthetic routes.

Signaling Pathway Context for Sorafenib:

Sorafenib targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway.

Other Potential Applications

Derivatives of phenylhydrazines are widely used in the synthesis of heterocyclic compounds, such as indoles via the Fischer indole synthesis, and pyrazoles.[8][12] These heterocyclic cores are prevalent in a vast array of bioactive molecules, suggesting that 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride could be a valuable precursor for the discovery of novel therapeutic agents with potential applications as kinase inhibitors, antimicrobial, or anticancer agents.[13][14]

Safety and Handling

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a key synthetic intermediate with significant applications in the pharmaceutical industry, most notably in the production of the anticancer drug Sorafenib. Its synthesis from readily available starting materials and the versatile reactivity of the hydrazine group make it a valuable tool for medicinal chemists. Further exploration of its utility in the synthesis of novel heterocyclic compounds could lead to the discovery of new drug candidates with diverse therapeutic applications.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. echemi.com [echemi.com]

- 3. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]

- 13. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the available solubility data and related physicochemical properties of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides general experimental protocols for solubility determination and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound.

Introduction

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a substituted phenylhydrazine derivative. Phenylhydrazine and its derivatives are important intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's reactivity, lipophilicity, and other physicochemical properties, including its solubility. Understanding the solubility of this hydrochloride salt is crucial for its application in drug discovery and development, particularly for formulation, delivery, and bioavailability studies.

Solubility Data

Table 1: Qualitative and Analog Solubility Data

| Solvent | 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride | 4-Chlorophenylhydrazine hydrochloride (Analog) |

| Water | Soluble (general observation for hydrochloride salts) | Soluble at 50 g/L (20°C)[1] |

| Hot Water | Likely soluble | Soluble[2] |

| Methanol | Likely soluble | Soluble[2] |

It is important to note that the quantitative data presented is for the analog compound, 4-Chlorophenylhydrazine hydrochloride, and should be used as an estimation only. The trifluoromethyl group in the target compound may alter its solubility characteristics compared to the analog.

Experimental Protocols

General Protocol for Determining Aqueous Solubility of a Hydrochloride Salt

The following is a general procedure for determining the aqueous solubility of a hydrochloride salt, which can be adapted for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride.

Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.

Materials:

-

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

-

Deionized water

-

Constant temperature shaker/incubator

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride to a known volume of deionized water in a sealed container. The excess solid is necessary to ensure that equilibrium with the dissolved state is reached.

-

Place the container in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (e.g., water or mobile phase) to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Data Interpretation:

-

Calculate the solubility of the compound in g/L or mol/L based on the measured concentration and the dilution factor.

-

The pH of the saturated solution should also be measured and reported.

-

Diagram 1: General Workflow for Solubility Determination

References

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride |

| CAS Number | 40566-70-9 |

| Molecular Formula | C7H7Cl F3N2 · HCl |

| Molecular Weight | 247.05 g/mol |

| Appearance | Pale yellow solid[1] |

| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon)[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard statements and classifications.

| Hazard Classification | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335 | May cause respiratory irritation[2] |

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride to prevent skin, eye, and respiratory exposure.

| Protection Type | Recommended Equipment | Standards |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working in a poorly ventilated area. A dust mask of type N95 (US) or type P1 (EN143) may be sufficient for nuisance levels of dusts.[2] |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[2]

-

Wear appropriate personal protective equipment.[2]

Storage:

-

Keep the container tightly closed.[2]

-

Store under an inert gas like argon.[2]

-

Store away from incompatible materials and foodstuff containers.[2]

-

Protect containers against physical damage and check regularly for leaks.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed container for disposal. For wet spills, absorb the material with an inert substance and place it in a suitable disposal container. Wash the spill area with water.[2]

Fire-Fighting Measures

While not considered a significant fire risk, containers may burn.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[2]

-

Specific Hazards: May emit corrosive fumes under fire conditions.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Experimental Protocols: General Hazard Evaluation

Acute Oral Toxicity (LD50): This study determines the median lethal dose of a substance when administered orally.

-

Methodology: A group of laboratory animals (e.g., rats or mice) is administered a single dose of the substance via gavage. Different groups receive varying doses. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.

Skin Irritation Test: This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Methodology: A small amount of the test substance is applied to a shaved area of the skin of a test animal (e.g., a rabbit). The application site is then covered with a gauze patch. After a specified exposure period (e.g., 4 hours), the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points.

Eye Irritation Test: This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

-

Methodology: A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (e.g., a rabbit), with the other eye serving as a control. The eyes are then examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at various intervals after instillation.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the safe handling of this chemical.

References

Spectroscopic Profile of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. Due to the limited availability of directly published spectra for this specific compound, this guide leverages data from analogous structures to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. These predictions are based on the analysis of structurally similar compounds, including various substituted phenylhydrazines.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | Broad Singlet | 1H | -NH₃⁺ |

| ~8.5 - 9.5 | Broad Singlet | 2H | -NH₂ |

| ~7.4 - 7.6 | Doublet | 1H | Ar-H (ortho to Cl) |

| ~7.2 - 7.4 | Doublet of Doublets | 1H | Ar-H (ortho to CF₃) |

| ~7.0 - 7.2 | Doublet | 1H | Ar-H (meta to Cl and CF₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-NHNH₂ |

| ~132 - 135 | C-Cl |

| ~125 - 130 (quartet) | C-CF₃ |

| ~120 - 128 | Aromatic CH |

| ~115 - 120 | Aromatic CH |

| ~110 - 115 | Aromatic CH |

| ~123 (quartet) | CF₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH₃⁺ and NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1600 | Medium | N-H bending |

| 1580 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1350 - 1250 | Strong | C-F stretching (asymmetric) |

| 1180 - 1100 | Strong | C-F stretching (symmetric) |

| 800 - 700 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 246/248/250 | [M+H]⁺ molecular ion peak of the free base, showing isotopic pattern for two chlorine atoms. |

| 211 | [M - Cl]⁺ |

| 176 | [M - NHNH₂Cl]⁺ |

| 145 | [C₆H₃ClF]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Technical Guide: Purity Specifications for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and synthesis workflow for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No: 40566-70-9), a key intermediate in pharmaceutical synthesis.

Compound Profile

| Parameter | Value |

| IUPAC Name | (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride |

| CAS Number | 40566-70-9 |

| Molecular Formula | C₇H₇Cl₂F₃N₂ |

| Molecular Weight | 247.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in water and polar organic solvents |

Purity and Impurity Specifications

High purity of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is critical for its use in the synthesis of active pharmaceutical ingredients (APIs). The following table outlines typical purity specifications and potential impurities based on common synthetic routes.

| Test | Specification | Method |

| Assay (by HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography (HPLC) |

| Individual Impurity | ≤ 0.15% | HPLC |

| Total Impurities | ≤ 0.5% | HPLC |

| Water Content (Karl Fischer) | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 10 ppm | USP <231> |

Potential Impurity Profile:

| Impurity | Structure | Source |

| 4-Chloro-3-(trifluoromethyl)aniline | Starting material | |

| Isomeric Phenylhydrazines | Side reaction during nitration of the precursor | |

| Unidentified Impurities | - | By-products from reduction or degradation |

Synthesis and Purification Workflow

The synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is typically a multi-step process commencing from a substituted chlorotrifluorobenzene. The general workflow involves nitration, reduction to the corresponding aniline, diazotization, and a final reduction to the phenylhydrazine, followed by salt formation and purification.

Caption: Plausible synthesis and purification pathway for the target compound.

Analytical Methods and Experimental Protocols

Accurate and precise analytical methods are essential for determining the purity and impurity profile of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is suitable for quantifying the active substance and detecting related impurities.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Experimental Protocol:

-

Standard Solution Preparation: Accurately weigh about 25 mg of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Sample Solution Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the percentage of impurities and the assay of the substance by comparing the peak areas.

Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a batch of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride.

Caption: Standard analytical workflow for quality control of the intermediate.

Spectroscopic Data (Representative)

While specific spectra for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride are not publicly available, the following represents expected spectral characteristics based on its structure and data from analogous compounds.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.5-11.0 (br s, 1H, -NH-NH₃⁺), 8.5-9.5 (br s, 3H, -NH₃⁺), 7.2-7.8 (m, 3H, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 145-150 (C-NHNH₂), 130-135 (C-Cl), 120-130 (CF₃, q), 115-125 (aromatic CH).

-

Mass Spectrometry (EI): Expected molecular ion (of the free base) at m/z 212/214 corresponding to [C₇H₆ClF₃N₂]⁺. Fragmentation would likely involve loss of N₂H₃ and subsequent cleavage of the aromatic ring.

Disclaimer: This document is intended for informational purposes for a technical audience. The purity specifications and analytical methods are representative and may vary depending on the manufacturer and the specific requirements of the downstream application. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific data. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.

An In-depth Technical Guide to Key Starting Materials for Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. The strategic synthesis of substituted indoles is therefore of paramount importance in drug discovery and development. This guide provides a detailed examination of the key starting materials for seminal indole synthesis methodologies, complete with quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for constructing the indole ring. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and a suitable aldehyde or ketone.[1][2]

Core Starting Materials:

-

Arylhydrazines: Phenylhydrazine and its substituted derivatives are the primary nitrogen-containing starting materials. The substituents on the phenyl ring dictate the substitution pattern on the benzene portion of the resulting indole.

-

Aldehydes and Ketones: These carbonyl compounds provide the atoms that will form the pyrrole ring of the indole. A crucial requirement is that the carbonyl compound must possess at least two α-hydrogens to enable the necessary tautomerization to an enamine intermediate.[3]

Quantitative Data for Fischer Indole Synthesis

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |

| Phenylhydrazine | Acetophenone | Polyphosphoric acid | 100 | 71 | [4] |

| Phenylhydrazine | Cyclohexanone | Acetic acid | Reflux | 71 | [5] |

| p-Tolylhydrazine | Acetone | Zinc chloride | 170 | 80 | [1] |

| Phenylhydrazine | Pyruvic acid | Zinc chloride | Heat | High | [6] |

| Phenylhydrazine | Ethyl methyl ketone | Boron trifluoride | - | 75 | [2] |

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol is adapted from a standard laboratory procedure for the Fischer indole synthesis.[7]

Stage 1: Preparation of the Hydrazone

-

In a 50 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2.0 g of acetophenone in 6 mL of ethanol.

-

With stirring, add 1.8 g of phenylhydrazine dropwise to the solution. Caution: Phenylhydrazine is toxic.

-

Add approximately 8-10 drops of glacial acetic acid to the mixture.

-

Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

-

After heating, cool the flask in an ice bath to induce precipitation of the hydrazone.

-

Filter the solid product using a Büchner funnel and wash with 2 mL of ice-cold ethanol to remove any unreacted starting materials.

-

Dry the solid hydrazone and determine the yield.

Stage 2: Rearrangement to 2-Phenylindole

-

In a 100 mL single-necked round-bottom flask, place 4 g of polyphosphoric acid.

-

Add 1.2 g of the prepared hydrazone to the flask.

-

Heat the mixture in an oil bath at 150-160°C for 10 minutes.

-

Cool the reaction mixture to room temperature and then add 10-15 mL of ice-cold water while stirring vigorously with a glass rod.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Recrystallize the crude 2-phenylindole from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of an aniline.[8] Despite its long history, this method has been somewhat less utilized due to historically harsh reaction conditions and potential for low yields.[8][9] However, modern modifications, including the use of microwave irradiation, have improved its utility.[4][10]

Core Starting Materials:

-

α-Halo Ketones: Typically α-bromoacetophenones are used as the electrophilic component.

-

Anilines: Aniline or its derivatives act as the nucleophile. An excess of the aniline is generally required.

Quantitative Data for Bischler-Möhlau Indole Synthesis

| Aniline Derivative | α-Bromoacetophenone Derivative | Conditions | Yield (%) | Reference |

| Aniline | Phenacyl bromide | Microwave, solvent-free, 1 min | 56 | [4] |

| p-Toluidine | Phenacyl bromide | Microwave, solvent-free, 1 min | 75 | [4] |

| p-Anisidine | Phenacyl bromide | Microwave, solvent-free, 1 min | 63 | [4] |

| Aniline | p-Chlorophenacyl bromide | Microwave, solvent-free, 1 min | 65 | [4] |

| Aniline | p-Methylphenacyl bromide | Microwave, solvent-free, 1 min | 71 | [4] |

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles

This one-pot protocol is adapted from a solvent-free microwave-assisted Bischler-Möhlau synthesis.[4]

-

In a suitable vessel, mix the appropriate aniline (2 mmol) and the desired phenacyl bromide (1 mmol).

-

Stir the mixture at room temperature for 3 hours.

-

Add 3 drops of dimethylformamide to the mixture.

-

Irradiate the mixture in a microwave reactor at 600 W for 1 minute.

-

After cooling, purify the resulting crude product by column chromatography on silica gel to afford the desired 2-arylindole.

Bischler-Möhlau Indole Synthesis Workflow

Caption: Workflow of the Bischler-Möhlau Synthesis.

Reissert Indole Synthesis

The Reissert indole synthesis is a valuable method for preparing indoles and substituted indoles, particularly indole-2-carboxylic acids.[6][11] The reaction sequence begins with the condensation of an o-nitrotoluene with diethyl oxalate.[11]

Core Starting Materials:

-

o-Nitrotoluene Derivatives: The foundational starting material that provides the benzene ring and the C3 atom of the indole.

-

Diethyl Oxalate: This reagent condenses with the o-nitrotoluene to form an intermediate pyruvate derivative.

Quantitative Data for Reissert Indole Synthesis

Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid

This protocol is based on the classical Reissert synthesis.[12]

Step 1: Condensation

-

In a reaction vessel, dissolve the substituted o-nitrotoluene in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol. Potassium ethoxide has been shown to give better results.[11]

-

Add diethyl oxalate to the mixture and stir at room temperature. The reaction forms the corresponding ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization

-

To the solution containing the pyruvate intermediate, add a reducing agent such as zinc dust in acetic acid or iron powder in acetic acid.[13]

-

The nitro group is reduced to an amine, which spontaneously cyclizes.

-

The resulting indole-2-carboxylic acid can be isolated by filtration after workup.

-

If desired, the indole-2-carboxylic acid can be decarboxylated by heating to yield the corresponding indole.[11]

Reissert Indole Synthesis Workflow

Caption: Workflow of the Reissert Indole Synthesis.

Madelung Indole Synthesis

The Madelung synthesis is a powerful method for preparing 2-substituted and 2,3-disubstituted indoles via the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[14] The classical conditions are often harsh, but modern variations have been developed to proceed under milder conditions.[15][16]

Core Starting Materials:

-

N-acyl-o-toluidines: These are the key precursors, which can be prepared by acylation of the corresponding o-toluidine.

Quantitative Data for Madelung Indole Synthesis

A recent study on a modified Madelung synthesis reported the following yields:[16]

| N-methyl-o-toluidine Derivative | Methyl Benzoate Derivative | Base System | Temperature (°C) | Yield (%) |

| N-methyl-o-toluidine | Methyl benzoate | LiN(SiMe₃)₂/CsF | 110 | 90 |

| N-methyl-o-toluidine | Methyl 4-methylbenzoate | LiN(SiMe₃)₂/CsF | 110 | 85 |

| N-methyl-o-toluidine | Methyl 4-methoxybenzoate | LiN(SiMe₃)₂/CsF | 110 | 82 |

| N-methyl-o-toluidine | Methyl 4-chlorobenzoate | LiN(SiMe₃)₂/CsF | 110 | 78 |

| N-methyl-4-methoxy-o-toluidine | Methyl benzoate | LiN(SiMe₃)₂/CsF | 110 | 75 |

Experimental Protocol: Modified Madelung Synthesis of N-methyl-2-phenylindole

This protocol is based on a recently developed tandem Madelung synthesis.[16]

-

To a dried, re-sealable vial containing a magnetic stir bar, add methyl benzoate (1.5 mmol), N-methyl-o-toluidine (0.5 mmol), LiN(SiMe₃)₂ (1.0 M in THF, 1.0 mL, 1.0 mmol), and CsF (1.0 mmol).

-

Add tert-butyl methyl ether (TBME) (2.0 mL) as the solvent.

-

Seal the vial and heat the reaction mixture at 110°C for 12 hours with stirring.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford N-methyl-2-phenylindole.

Madelung Indole Synthesis Workflow

Caption: Workflow of the Madelung Indole Synthesis.

References

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. sciforum.net [sciforum.net]

- 5. m.youtube.com [m.youtube.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. scribd.com [scribd.com]

- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

The Trifluoromethyl Group's Influence on Phenylhydrazine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group to the phenylhydrazine scaffold is a pivotal strategy in medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of the role of the CF3 group in modulating the reactivity of phenylhydrazine. By leveraging its potent electron-withdrawing properties, the CF3 group significantly alters the electronic environment of the phenylhydrazine molecule, thereby influencing its nucleophilicity, basicity, and performance in key chemical transformations such as hydrazone formation and the Fischer indole synthesis. This document outlines the electronic effects, presents comparative reactivity data, details experimental protocols for relevant reactions, and provides visual diagrams of reaction mechanisms and experimental workflows to offer a comprehensive resource for professionals in the field.

Introduction

Phenylhydrazine and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, many of which form the core of pharmaceutically active molecules.[1] The strategic functionalization of the phenyl ring allows for the fine-tuning of the molecule's physicochemical properties and reactivity. Among the most impactful substituents is the trifluoromethyl (CF3) group.[2] Renowned for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, the CF3 group imparts unique characteristics to the parent molecule.[2][3] In the context of phenylhydrazine, the CF3 group's primary role is to decrease the electron density of the aromatic ring and the hydrazine moiety, which has profound implications for its chemical behavior.[4] This guide will explore these effects in detail, providing both qualitative and quantitative insights into the reactivity of trifluoromethyl-substituted phenylhydrazines.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly reduces the electron density on the phenyl ring and, consequently, on the nitrogen atoms of the hydrazine moiety. This reduction in electron density has two major consequences for the reactivity of phenylhydrazine:

-

Decreased Basicity: The lone pair of electrons on the terminal nitrogen of the hydrazine is less available to accept a proton, making trifluoromethyl-substituted phenylhydrazines less basic than their unsubstituted counterpart. This can be quantitatively estimated by comparing their pKa values.

-

Decreased Nucleophilicity: The reduced electron density on the nitrogen atoms also leads to a decrease in the nucleophilicity of the hydrazine. This directly impacts the rates of reactions where phenylhydrazine acts as a nucleophile, such as in the formation of hydrazones.

The electronic influence of the CF3 group can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A positive σ value indicates an electron-withdrawing group.

Quantitative Reactivity Data

The electron-withdrawing nature of the CF3 group has a quantifiable impact on the basicity and nucleophilicity of phenylhydrazine.

Table 1: Physicochemical Properties of Phenylhydrazine and the Effect of CF3 Substitution

| Compound | pKa of Conjugate Acid | Hammett Constant (σ) | Qualitative Effect on Reactivity |

| Phenylhydrazine | 8.79[3][5] | 0 (Reference) | Baseline reactivity |

| m-(Trifluoromethyl)phenylhydrazine | Not available | σ_meta = 0.44[6] | Decreased |

| p-(Trifluoromethyl)phenylhydrazine | Not available | σ_para = 0.57[6] | Significantly Decreased |

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant, where ρ is the reaction constant. For hydrazone formation with substituted phenylhydrazines, a ρ value of -1.3 has been reported.[4] This negative value indicates that electron-withdrawing groups (positive σ) decrease the reaction rate.

Table 2: Calculated Relative Rate Constants for Hydrazone Formation

| Phenylhydrazine Derivative | Hammett Constant (σ) | log(k/k₀) = -1.3 * σ | Relative Rate Constant (k/k₀) |

| Phenylhydrazine | 0 | 0 | 1 |

| m-(Trifluoromethyl)phenylhydrazine | 0.44 | -0.572 | 0.268 |

| p-(Trifluoromethyl)phenylhydrazine | 0.57 | -0.741 | 0.182 |

As shown in Table 2, the presence of a trifluoromethyl group at the meta or para position is calculated to reduce the rate of hydrazone formation by approximately 73% and 82%, respectively, compared to unsubstituted phenylhydrazine.

Impact on Key Reactions

Hydrazone Formation

The formation of hydrazones is a fundamental reaction of phenylhydrazines with aldehydes and ketones. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. The decreased nucleophilicity of trifluoromethyl-substituted phenylhydrazines leads to a slower rate of hydrazone formation.[4]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[2] The reaction mechanism involves a[6][6]-sigmatropic rearrangement as the key step. The rate of this rearrangement is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the CF3 group, disfavor this rearrangement by destabilizing the electron-deficient transition state, thus slowing down the overall reaction rate and often requiring harsher reaction conditions to achieve comparable yields.[7]

Experimental Protocols

General Protocol for Hydrazone Synthesis with Substituted Phenylhydrazines

This protocol describes a general procedure for the synthesis of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.[8][9]

Materials:

-

Substituted phenylhydrazine (e.g., 4-(trifluoromethyl)phenylhydrazine) (1.0 eq)

-

Aldehyde or ketone (1.0 eq)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount, e.g., a few drops)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Cooling bath (ice-water)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the reactivity of the substrates (typically 1-3 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the reaction mixture in an ice bath to induce precipitation of the hydrazone product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum to obtain the pure phenylhydrazone.

Experimental Protocol for Fischer Indole Synthesis using 4-(Trifluoromethyl)phenylhydrazine

This protocol provides a detailed method for the synthesis of a trifluoromethyl-substituted indole.

Materials:

-

4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)

-

Ketone (e.g., cyclohexanone) (1.1 eq)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl2)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography column (silica gel)

Procedure:

-

Hydrazone Formation (in situ): In a round-bottom flask, combine 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq).

-

Cyclization: Add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Heat the reaction mixture to 80-100 °C for 1-3 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure trifluoromethyl-substituted indole.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the topic.

Caption: Mechanism of the Fischer Indole Synthesis.

Caption: General Experimental Workflow for Fischer Indole Synthesis.

Caption: Impact of the CF3 Group on Phenylhydrazine Properties.

Conclusion

The trifluoromethyl group exerts a powerful and predictable influence on the reactivity of phenylhydrazine. Its strong electron-withdrawing nature reduces the basicity and nucleophilicity of the hydrazine moiety, leading to slower reaction rates in key synthetic transformations. While this may necessitate more forcing reaction conditions, the benefits of incorporating a CF3 group—namely enhanced lipophilicity, metabolic stability, and biological activity—often outweigh these synthetic challenges.[3] For researchers in drug development, a thorough understanding of these electronic effects is crucial for the rational design of novel phenylhydrazine-based therapeutic agents. This guide provides the foundational knowledge, quantitative data, and practical protocols to effectively utilize trifluoromethyl-substituted phenylhydrazines in a research and development setting.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylhydrazin | 100-63-0 [m.chemicalbook.com]

- 6. global.oup.com [global.oup.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Chloro-7-(trifluoromethyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction for the formation of the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1] The reaction involves the cyclization of a phenylhydrazone, typically formed in situ from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency. Phenylhydrazines bearing strong electron-withdrawing groups (EWGs), such as the chloro and trifluoromethyl groups in 4-Chloro-3-(trifluoromethyl)phenylhydrazine, are known to be challenging substrates. The decreased nucleophilicity of the nitrogen atoms and the deactivation of the aromatic ring towards electrophilic attack necessitate more forcing reaction conditions.[3] These application notes provide a detailed representative protocol for the Fischer indole synthesis using 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, leading to the formation of 6-Chloro-7-(trifluoromethyl)indole, a potentially valuable intermediate in drug discovery.

Data Presentation: Influence of Electron-Withdrawing Groups

The presence of electron-withdrawing groups on the phenylhydrazine ring generally leads to lower yields and requires more stringent reaction conditions compared to electron-donating or unsubstituted phenylhydrazines. The following table summarizes reaction conditions and yields for Fischer indole synthesis with various substituted phenylhydrazines, illustrating this trend.

| Phenylhydrazine Substituent(s) | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloro | Methyl isopropyl ketone | Aqueous acid (pK 1.3-4.5) | 80-110 | Not Specified | 86 |

| 4-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 |

| 4-Nitro | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 | 10 |

| 2-Methyl-4-chloro | Ethyl pyruvate | Not Specified | Not Specified | Not Specified | Not Specified |

| 4-Methyl (electron-donating) | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | 24 | 85 |

Experimental Protocol: Synthesis of 6-Chloro-7-(trifluoromethyl)indole

This protocol is a representative procedure based on general methods for the Fischer indole synthesis with electron-deficient phenylhydrazines. Optimization may be required to achieve optimal yields.

Materials:

-

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

-

An appropriate ketone (e.g., acetone, ethyl pyruvate, or cyclohexanone)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or a mixture of acetic acid and hydrochloric acid)

-

Anhydrous solvent (e.g., toluene, xylene, or glacial acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated aqueous sodium chloride)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq.) and the selected ketone (1.1-1.5 eq.).

-

Solvent and Catalyst Addition: Add a suitable anhydrous solvent (e.g., toluene or glacial acetic acid) to the flask. Cautiously add the acid catalyst. For challenging substrates, a strong acid like polyphosphoric acid or Eaton's reagent is often effective. Alternatively, a mixture of glacial acetic acid with a catalytic amount of a strong mineral acid (e.g., H₂SO₄ or HCl) can be used.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature and reaction time will depend on the specific ketone and catalyst used and should be monitored by Thin Layer Chromatography (TLC). Due to the electron-withdrawing nature of the substituents, a prolonged reaction time (several hours to overnight) at elevated temperatures (100-150 °C) may be necessary.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a strong acid like PPA was used, carefully quench the reaction by pouring it onto ice water.

-

Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the aqueous layer is basic (pH > 7).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Chloro-7-(trifluoromethyl)indole.

Visualizations

Experimental Workflow

Caption: A flowchart of the key steps in the Fischer indole synthesis protocol.

Reaction Mechanism

Caption: The mechanistic pathway of the Fischer indole synthesis.[1]

References

Application Notes and Protocols for Indole Synthesis using 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-chloro-7-(trifluoromethyl)-substituted indoles utilizing 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride as the starting material. The primary focus is on the Fischer indole synthesis, a robust and widely applicable method for constructing the indole nucleus.[1][2][3] This document outlines various reaction conditions, provides detailed experimental protocols, and includes troubleshooting guidance to facilitate the successful synthesis of these valuable heterocyclic compounds.

Introduction

Indole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The specific substitution pattern of a 6-chloro-7-(trifluoromethyl)indole moiety can impart unique pharmacological properties, making its efficient synthesis a key objective for researchers. The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, is a cornerstone of indole synthesis.[1][2][4][5] The electronic properties of the substituents on the phenylhydrazine ring, in this case, a chloro and a trifluoromethyl group, are known to influence the reaction conditions required for efficient cyclization.[4]

Reaction Conditions and Optimization

The Fischer indole synthesis is amenable to a variety of reaction conditions. The choice of catalyst, solvent, and temperature can significantly impact the reaction rate and overall yield. For an electron-deficient substrate such as 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, optimization of these parameters is crucial for achieving high yields.